[(3S)-5-amino-3-methylpentyl](methyl)amine dihydrochloride
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Overview
Description
(3S)-5-amino-3-methylpentylamine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its specific stereochemistry and the presence of both amino and methylamine functional groups.
Preparation Methods
The synthesis of (3S)-5-amino-3-methylpentylamine dihydrochloride typically involves several steps. One common method includes the protection of the amino group, followed by the introduction of the methylamine group through reductive amination. The final step involves the deprotection of the amino group and the formation of the dihydrochloride salt. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(3S)-5-amino-3-methylpentylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(3S)-5-amino-3-methylpentylamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-5-amino-3-methylpentylamine dihydrochloride involves its interaction with specific molecular targets. The amino and methylamine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3S)-5-amino-3-methylpentylamine dihydrochloride can be compared with similar compounds such as:
(3S)-3-Aminobutylamine dihydrochloride: Similar structure but with a shorter carbon chain.
Pyrrolopyrazine derivatives: Different scaffold but similar biological activities.
Piperazine-containing drugs: Different core structure but similar applications in medicinal chemistry. The uniqueness of (3S)-5-amino-3-methylpentylamine dihydrochloride lies in its specific stereochemistry and the presence of both amino and methylamine groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2580103-55-3 |
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Molecular Formula |
C7H20Cl2N2 |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
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